(R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl (R)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate
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Overview
Description
®-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl ®-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes chlorophenyl groups and a dihydrothieno[3,2-c]pyridinyl moiety. Its synthesis and applications are of significant interest in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl ®-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate typically involves multi-step organic reactions. One common approach is the coupling of 2-chlorophenyl derivatives with dihydrothieno[3,2-c]pyridinyl intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl ®-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce halogenated compounds with varying properties.
Scientific Research Applications
®-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl ®-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl ®-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar structural features, used as a precursor in polymer synthesis.
4-Methoxyphenethylamine: A compound with related functional groups, studied for its biological activity.
Uniqueness
®-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl ®-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate is unique due to its specific combination of chlorophenyl and dihydrothieno[3,2-c]pyridinyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H21Cl2NO4S |
---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
[(1R)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl] (2R)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate |
InChI |
InChI=1S/C24H21Cl2NO4S/c1-30-24(29)22(17-7-3-5-9-19(17)26)31-23(28)21(16-6-2-4-8-18(16)25)27-12-10-20-15(14-27)11-13-32-20/h2-9,11,13,21-22H,10,12,14H2,1H3/t21-,22-/m1/s1 |
InChI Key |
WYMQFSIDOUJQGN-FGZHOGPDSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1Cl)OC(=O)[C@@H](C2=CC=CC=C2Cl)N3CCC4=C(C3)C=CS4 |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)OC(=O)C(C2=CC=CC=C2Cl)N3CCC4=C(C3)C=CS4 |
Origin of Product |
United States |
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